molecular formula C24H28N2O4 B2736675 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide CAS No. 851096-39-4

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide

Cat. No. B2736675
CAS RN: 851096-39-4
M. Wt: 408.498
InChI Key: SBMGNQOSUZCPTA-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DQ-1 and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Psycho- and Neurotropic Properties

The psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones were explored in vivo, identifying substances with potential as psychoactive compounds due to specific effects such as sedation, anti-amnesic activity, anti-anxiety action, and antihypoxic effect. These compounds, including closely related structures to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide, are of interest for further research into their psychoactive properties Podolsky, I., Shtrygol’, S., & Zubkov, V. O. (2017). Saudi Pharmaceutical Journal.

Synthesis and Large-Scale Manufacturing

A practical and large-scale synthesis method was developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. This synthesis highlights the feasibility of large-scale production for compounds structurally related to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide, emphasizing the potential for industrial application Bänziger, M., Cercus, J., Stampfer, W., & Sunay, U. (2000). Organic Process Research & Development.

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar quinoline structure with N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research demonstrates the potential for the development of new cancer treatments based on the structural framework of quinoline derivatives Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Journal of Medicinal Chemistry.

Structural Studies on Co-Crystals and Salts

A structural study on co-crystals and a salt of quinoline derivatives having an amide bond, including analysis of their formation, crystal structure, and properties, offers insight into the chemical behavior and application potential of compounds like N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide in forming stable crystal structures for pharmaceutical development Karmakar, A., Kalita, D., & Baruah, J. (2009). Journal of Molecular Structure.

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-5-29-21-8-7-17(14-22(21)30-6-2)23(27)25-10-9-18-13-19-11-15(3)16(4)12-20(19)26-24(18)28/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGNQOSUZCPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide

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